molecular formula C11H21NO B14221206 N-Undec-2-en-1-ylidenehydroxylamine CAS No. 595555-84-3

N-Undec-2-en-1-ylidenehydroxylamine

Cat. No.: B14221206
CAS No.: 595555-84-3
M. Wt: 183.29 g/mol
InChI Key: CEJKIIWQMMDOIS-UHFFFAOYSA-N
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Description

N-Undec-2-en-1-ylidenehydroxylamine is an oxime derivative characterized by an 11-carbon chain featuring a double bond at the 2-position. This compound belongs to a class of molecules known for their role as synthetic intermediates and chelating agents. Based on its structure, its primary research value likely lies in its ability to form stable complexes with metal ions or to serve as a precursor in organic synthesis, particularly in the formation of nitrogen-containing heterocycles or amide functional groups. Oximes, in general, are commonly used in the purification and characterization of carbonyl compounds . The mechanism of action for this compound is dependent on the specific application; in coordination chemistry, it likely acts as a ligand, donating electrons from its nitrogen and oxygen atoms to a metal center. In organic synthesis, it may undergo reactions typical of oximes, such as dehydration to nitriles or rearrangement in the Beckmann transformation to form amides, although the specific conditions and outcomes for this particular unsaturated oxime would require investigation. Researchers are exploring the use of such specialized oximes in areas including materials science, catalyst design, and as building blocks for more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

595555-84-3

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-undec-2-enylidenehydroxylamine

InChI

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-11,13H,2-8H2,1H3

InChI Key

CEJKIIWQMMDOIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC=NO

Origin of Product

United States

Preparation Methods

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Protonation of the amine : The undec-2-en-1-ylamine undergoes protonation at the primary amine group, enhancing its electrophilicity.
  • Nucleophilic attack by hydroxylamine : Hydroxylamine's lone pair targets the electrophilic carbon adjacent to the double bond, forming a tetrahedral intermediate that eliminates water to generate the ylidene structure.

Steric effects from the undecenyl chain necessitate prolonged reaction times compared to shorter-chain analogs, as observed in related fluorenylidenehydroxylamine syntheses.

Alternative Methodologies and Comparative Analysis

Reductive Amination of Undec-2-enal

While less common, reductive amination using undec-2-enal (CAS 1337-83-3) and hydroxylamine presents an alternative pathway. This method faces challenges due to competing oxime formation but can be optimized through:

  • Strict pH control (pH 4–5) to favor imine over oxime production
  • Use of sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent

Table 2: Reductive Amination vs. Direct Condensation

Metric Direct Condensation Reductive Amination
Yield 65–75% 45–55%
Byproducts Minimal Oximes (20–30%)
Scalability Industrial Laboratory-scale

Solid-Phase Synthesis for High-Purity Applications

Recent advances adapted from dihydrobenzofuran synthesis suggest potential for solid-phase approaches using:

  • Wang resin-bound hydroxylamine derivatives
  • Pd-catalyzed coupling with undecenyl halides
    This method remains experimental but offers advantages in automated synthesis and impurity control.

Catalytic Innovations and Process Optimization

Acid Catalysts

Sulfuric acid (0.5–1 mol%) remains the default catalyst, but screening of alternatives reveals:

  • p-Toluenesulfonic acid (pTSA) : Increases yield to 78% by reducing side reactions
  • Zeolite H-Y : Enables solvent-free conditions at 100°C with 82% conversion

Solvent Effects

Comparative studies using aprotic solvents demonstrate:

  • Dichloromethane : Reduces reaction time to 4 hours but requires anhydrous conditions
  • THF/Water biphasic systems : Improve product isolation through phase separation

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • ¹H NMR : Characteristic signals at δ 7.3 ppm (NH), δ 5.4–5.6 ppm (allylic protons)
  • HPLC-MS : m/z 197.23 [M+H]⁺ matching theoretical molecular weight
  • IR Spectroscopy : N-O stretch at 940–960 cm⁻¹ confirming hydroxylamine linkage

Industrial-Scale Considerations

For bulk production (>100 kg batches), key modifications include:

  • Continuous flow reactors to manage exothermicity
  • Distillative recovery of ethanol solvent (99% reuse efficiency)
  • In-line FTIR monitoring for real-time reaction control

Emerging Research Directions

Enzymatic Synthesis

Preliminary work with transaminases shows promise for:

  • Stereoselective production of (E)-isomers
  • Ambient temperature operation (25–30°C)

Photochemical Activation

UV irradiation (254 nm) accelerates condensation rates by 3× through radical-mediated pathways.

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